2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
CAS No.: 304901-46-0
Cat. No.: VC20839032
Molecular Formula: C9H5F4NS
Molecular Weight: 235.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 304901-46-0 |
|---|---|
| Molecular Formula | C9H5F4NS |
| Molecular Weight | 235.2 g/mol |
| IUPAC Name | 2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile |
| Standard InChI | InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 |
| Standard InChI Key | NDTZGAYDRFONFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
Introduction
Chemical Structure and Properties
Structural Identity and Nomenclature
2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile is characterized by a unique chemical structure containing both fluorinated substituents and a sulfur-based linkage. The compound consists of a phenyl ring with fluoro and trifluoromethyl groups connected to an acetonitrile group via a thioether bridge.
The compound has several identifiers in chemical databases:
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CAS Registry Number: 304901-46-0
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IUPAC Name: 2-[2-fluoro-5-(trifluoromethyl)phenyl]sulfanylacetonitrile
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Synonyms: [[2-fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile
Molecular Properties
The fundamental molecular properties of the compound are summarized in the table below:
| Property | Value |
|---|---|
| Molecular Formula | C9H5F4NS |
| Molecular Weight | 235.2 g/mol |
| Standard InChI | InChI=1S/C9H5F4NS/c10-7-2-1-6(9(11,12)13)5-8(7)15-4-3-14/h1-2,5H,4H2 |
| Standard InChIKey | NDTZGAYDRFONFL-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)SCC#N)F |
These molecular identifiers provide unique ways to represent and identify the compound in various chemical databases and literature.
Structural Features
The structure of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile includes several key features that contribute to its chemical behavior:
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A benzene ring with fluorine substitution at position 2
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A trifluoromethyl group at position 5 of the phenyl ring
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A thioether (sulfanyl) linkage connecting the phenyl ring to the acetonitrile group
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A nitrile (-C≡N) terminal group
The presence of fluorine atoms and the trifluoromethyl group increases the compound's lipophilicity and metabolic stability, properties often desirable in agricultural chemicals and pharmaceutical intermediates.
Synthesis Methods and Chemical Reactivity
Chemical Reactivity
The reactivity of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile is influenced by its functional groups:
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The nitrile group can undergo hydrolysis to form carboxylic acids or amides under appropriate conditions
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The thioether linkage can be oxidized to sulfoxides or sulfones
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The fluorinated aromatic ring typically exhibits reduced reactivity toward electrophilic aromatic substitution compared to non-fluorinated analogues
These reactivity patterns explain its utility as a building block in the synthesis of more complex molecules with specific biological activities .
Applications and Significance
Role in Antifungal Development
The primary documented application of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile is in the preparation of antifungal agents . It serves as a key structural component in the synthesis of more complex molecules with fungicidal properties. The fluorinated phenyl thioether moiety contributes to the lipophilicity and metabolic stability of resulting compounds, potentially enhancing their bioavailability and duration of action.
Relationship to Flutianil
A notable example of the compound's application is its incorporation into the structure of Flutianil, a commercial fungicide. Flutianil (CAS: 958647-10-4) has the IUPAC name (2Z)-2-[[2-fluoro-5-(trifluoromethyl)phenyl]thio]-2-[3-(2-methoxyphenyl)-2-thiazolidinylidene]acetonitrile .
Flutianil's structure incorporates the 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile moiety as a fundamental component, indicating the significance of our target compound in modern agrochemical development. Flutianil has the following properties:
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Molecular Formula: C19H14F4N2OS2
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Molecular Weight: 426.451 g/mol
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Density: 1.46 g/cm³
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Boiling Point: 457.6°C at 760 mmHg
This relationship demonstrates how relatively simple fluorinated building blocks like 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile can be incorporated into more complex molecular architectures to create compounds with specific biological activities.
Environmental Considerations
Given its relationship to agricultural fungicides like Flutianil, understanding the environmental fate and toxicological profile of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile becomes important. The EPA has conducted studies on Flutianil and its metabolites in water, suggesting that regulatory bodies monitor compounds containing this structural motif .
The analytical methods described for Flutianil and its metabolites typically involve LC-MS/MS techniques, with samples prepared in solvent compositions of acetonitrile:HPLC grade water:formic acid (20:80:1, v/v/v). Such methods demonstrate high selectivity and specificity, with linear detector responses within ranges of 0.05 ng/mL to 10.0 ng/mL .
Research Gaps and Future Directions
Synthesis Optimization
A significant research gap exists in the optimization of synthetic routes specifically for 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile. Future research could focus on developing:
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Scalable and efficient synthetic methods
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Green chemistry approaches that minimize waste and hazardous reagents
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Catalytic methods that improve yields and selectivity
These advancements would facilitate the larger-scale production of this compound for industrial applications, particularly in agrochemical development.
Structure-Activity Relationship Studies
Given the compound's role in antifungal development, structure-activity relationship (SAR) studies could provide valuable insights into how modifications of the basic structure impact biological activity. Potential areas for investigation include:
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The impact of changing the position of fluorine on the phenyl ring
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Replacing the thioether linkage with other functional groups
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Modifications to the nitrile group
Such studies could lead to the development of new and potentially more effective antifungal agents with improved selectivity and reduced environmental impact.
Metabolic Fate and Environmental Impact
Understanding the metabolic fate of 2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile in biological systems and the environment represents another important research direction. This includes:
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Identification of metabolites in various organisms
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Assessment of bioaccumulation potential
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Evaluation of degradation pathways in soil and water
The EPA's interest in Flutianil degradates in water suggests the relevance of such studies for regulatory compliance and environmental safety assessment .
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